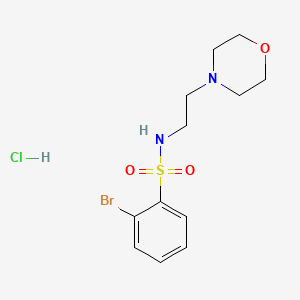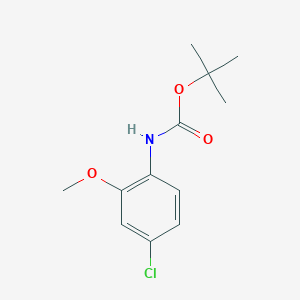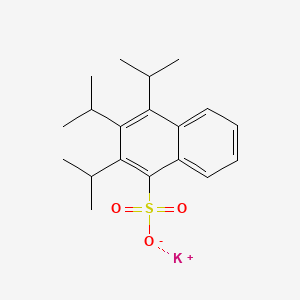
Potassium tris(1-methylethyl)naphthalenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tris(1-methylethyl)naphthalenesulphonate is a chemical compound with the molecular formula C19H25KO3S and a molecular weight of 372.5633 g/mol . It is known for its unique structure, which includes a naphthalene ring substituted with three 1-methylethyl groups and a sulphonate group, with potassium as the counterion .
Métodos De Preparación
Análisis De Reacciones Químicas
Potassium tris(1-methylethyl)naphthalenesulphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulphonate group to a sulfonic acid or other reduced forms.
Substitution: The sulphonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Potassium tris(1-methylethyl)naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and dispersing agent in various chemical reactions and formulations.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: It is employed in the manufacturing of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of potassium tris(1-methylethyl)naphthalenesulphonate involves its ability to interact with hydrophobic and hydrophilic molecules. The naphthalene ring provides a hydrophobic surface, while the sulphonate group offers hydrophilic properties. This dual nature allows it to act as an effective surfactant, stabilizing emulsions and dispersions .
Comparación Con Compuestos Similares
Potassium tris(1-methylethyl)naphthalenesulphonate can be compared with other similar compounds such as:
Sodium dodecyl sulfate: Another surfactant with a similar function but different structure.
Potassium naphthalene sulphonate: Lacks the 1-methylethyl groups, making it less hydrophobic.
Sodium lauryl ether sulfate: A surfactant with ether linkages providing different solubility and stability properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct hydrophobic and hydrophilic characteristics, making it highly effective in various applications .
Propiedades
Número CAS |
85614-32-0 |
|---|---|
Fórmula molecular |
C19H25KO3S |
Peso molecular |
372.6 g/mol |
Nombre IUPAC |
potassium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H26O3S.K/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);/q;+1/p-1 |
Clave InChI |
GUULSDHFRHHZJD-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


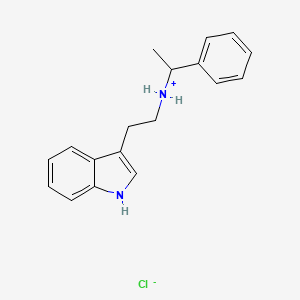
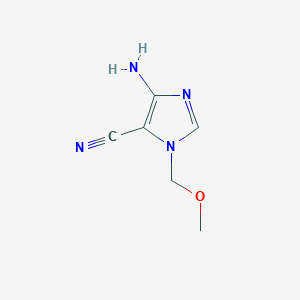

![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)
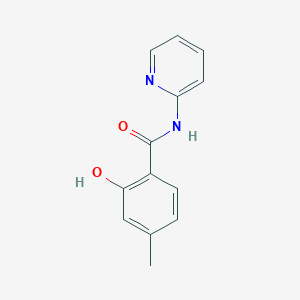




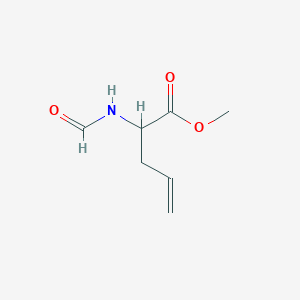
![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
